HX 531

Übersicht

Beschreibung

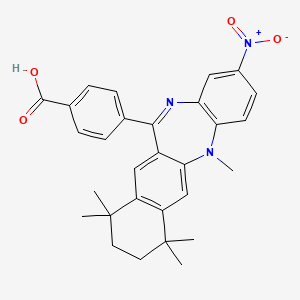

HX 531 ist eine synthetische organische Verbindung, die für ihre Rolle als Antagonist von Retinoid-X-Rezeptoren bekannt ist. Chemisch ist es als 4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoesäure identifiziert . Diese Verbindung wurde ausgiebig auf ihre biologische Aktivität untersucht, insbesondere im Zusammenhang mit Stoffwechsel- und neurologischen Erkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HX 531 umfasst mehrere Schritte, beginnend mit geeigneten Naphthalin- und Benzodiazepin-Derivaten. Die wichtigsten Schritte umfassen die Nitrierung, Cyclisierung und anschließende Modifikationen der funktionellen Gruppen, um die Benzoesäure-Einheit einzuführen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren und Basen sowie organischen Lösungsmitteln, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Verunreinigungen zu minimieren und die Effizienz der Synthese zu maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.

Reduktion: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Substitution: Die aromatischen Ringe können elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von this compound, die für spezifische Anwendungen weiter modifiziert werden können .

Analyse Chemischer Reaktionen

Types of Reactions

HX 531 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further modified for specific applications .

Wissenschaftliche Forschungsanwendungen

HX 531 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Antagonisierung von Retinoid-X-Rezeptoren zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Adipozytendifferenzierung und der metabolischen Regulation.

Medizin: Auf potenzielle therapeutische Anwendungen bei Stoffwechselerkrankungen, Diabetes und neurodegenerativen Erkrankungen untersucht.

Industrie: Bei der Entwicklung neuer Arzneimittel eingesetzt und als Forschungswerkzeug in der Wirkstoffforschung verwendet .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Retinoid-X-Rezeptoren antagonisiert. Diese Hemmung verhindert die Aktivierung dieser Rezeptoren durch ihre natürlichen Liganden, wodurch die Genexpression und die Zellfunktionen moduliert werden. Die molekularen Zielstrukturen umfassen verschiedene Isoformen von Retinoid-X-Rezeptoren, und die beteiligten Signalwege beziehen sich auf den Lipidstoffwechsel, die Adipogenese und den Neuroprotektion .

Wirkmechanismus

HX 531 exerts its effects by antagonizing retinoid X receptors. This inhibition prevents the activation of these receptors by their natural ligands, thereby modulating gene expression and cellular functions. The molecular targets include various isoforms of retinoid X receptors, and the pathways involved are related to lipid metabolism, adipogenesis, and neuroprotection .

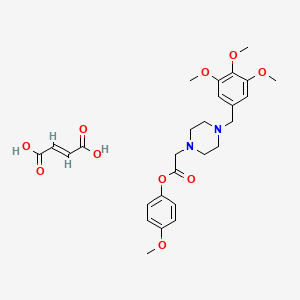

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bexaroten: Ein weiterer Antagonist von Retinoid-X-Rezeptoren mit ähnlichen biologischen Aktivitäten.

LG100268: Ein synthetisches Retinoid mit starken antagonistischen Eigenschaften von Retinoid-X-Rezeptoren.

9-cis-Retinsäure: Ein natürlicher Ligand für Retinoid-X-Rezeptoren mit sowohl agonistischen als auch antagonistischen Wirkungen

Einzigartigkeit

HX 531 ist einzigartig aufgrund seiner hohen Spezifität und Potenz als Antagonist von Retinoid-X-Rezeptoren. Seine Fähigkeit, die Adipozytendifferenzierung und den Lipidstoffwechsel zu modulieren, macht es zu einem wertvollen Werkzeug in der metabolischen Forschung. Darüber hinaus heben seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen es von anderen ähnlichen Verbindungen ab .

Eigenschaften

IUPAC Name |

4-(5,7,7,10,10-pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O4/c1-28(2)12-13-29(3,4)22-16-25-20(15-21(22)28)26(17-6-8-18(9-7-17)27(33)34)30-23-14-19(32(35)36)10-11-24(23)31(25)5/h6-11,14-16H,12-13H2,1-5H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPGYKPQPYJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C3C(=C2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CC=C(C=C5)C(=O)O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801107570 | |

| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801107570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188844-34-0 | |

| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188844-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801107570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.